5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a sulfonamide group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-aminophenyl sulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, with stringent control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce amines.
Scientific Research Applications
5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 5-Chloro-2-methoxy-N-(4-nitrophenyl)benzamide
- 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
Uniqueness
What sets 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide apart from similar compounds is its unique combination of chlorine atoms and the sulfonamide group. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H13Cl3N2O4S |
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Molecular Weight |
471.7 g/mol |
IUPAC Name |
5-chloro-N-[2-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H13Cl3N2O4S/c20-11-1-5-14(6-2-11)29(27,28)24-13-4-7-17(16(22)10-13)23-19(26)15-9-12(21)3-8-18(15)25/h1-10,24-25H,(H,23,26) |
InChI Key |
MQDXJDFUBJJHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl)Cl |
Origin of Product |
United States |
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